molecular formula C9H16O2 B7804226 Whiskey lactone CAS No. 80041-01-6

Whiskey lactone

Numéro de catalogue: B7804226
Numéro CAS: 80041-01-6
Poids moléculaire: 156.22 g/mol
Clé InChI: WNVCMFHPRIBNCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Whiskey lactone, also known as cis-3-methyl-4-octanolide, is a naturally occurring compound found in oak wood. It is a key flavor component in whiskey and other alcoholic beverages aged in oak barrels. This compound imparts a distinctive coconut, woody, and sweet aroma to the beverages .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Whiskey lactone can be synthesized using n-valeraldehyde and crotonate as starting materials. The reaction involves an addition reaction to form a ketonic acid ester, followed by a hydrogenation reaction under the influence of a catalyst . Another method involves the radical addition reaction of pentanal with crotonic acid, followed by reductive cyclization of the resulting oxo acid with sodium boron hydride and sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is often produced through the extraction from oak wood or synthesized using the aforementioned chemical methods. The choice of method depends on the desired purity and scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

Whiskey lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium boron hydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Flavoring Agent in Beverages

Whiskey lactone is primarily recognized for its contribution to the aromatic profile of whiskey and wine. It provides notes reminiscent of coconut and oak, enhancing the sensory experience of these beverages.

Characteristics of this compound Isomers

IsomerAroma ProfileSource
CisCoconutFound in oak barrels used for aging whiskey
TransOakPresent in both whiskey and wine

The presence of these isomers varies with the type of wood used during aging, influencing the final product's aroma and taste .

Food Industry Applications

In addition to its role in alcoholic beverages, this compound is utilized as a flavoring agent in various food products. Its unique aroma makes it a desirable additive in:

  • Confectionery : Enhancing flavors in chocolates and candies.
  • Dairy Products : Used in flavored yogurts and cheeses to provide a creamy texture and aromatic complexity.

Biotechnological Applications

Recent studies have explored the microbial synthesis of whiskey lactones, leveraging specific strains for enantioselective production. This biotransformation process can lead to the production of enantiomerically pure forms of this compound.

Case Study: Microbial Synthesis

A study demonstrated that filamentous fungi could catalyze the hydrolysis of racemic mixtures of whiskey lactones using rapeseed cake as a substrate. The results indicated successful production of enantiomerically enriched isomers:

StrainConversion (%)Enantiomeric Excess (%)
Rhodococcus erythropolis100>99
Gordonia bronchialis77 (cis)70

This biotransformation not only enhances the yield but also allows for the production of specific isomers for targeted applications .

Pest Control Applications

Interestingly, this compound has been identified as a potential repellent against mosquitoes and flies. The mixture of cis- and trans-isomers exhibits insect-repelling properties, making it valuable for developing natural pest control products.

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields:

  • Flavor Chemistry : Investigating how different aging processes affect the concentration and ratio of this compound isomers.
  • Natural Products : Exploring its use as a natural flavoring agent compared to synthetic alternatives.

Mécanisme D'action

Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nose, triggering a sensory response that is perceived as a coconut, woody, and sweet aroma. The molecular targets include olfactory receptor proteins, and the pathways involved are related to the olfactory signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Whiskey lactone is unique due to its specific combination of coconut, woody, and sweet aromas, which are not found together in other similar compounds. This makes it particularly valuable in the flavoring of aged alcoholic beverages .

Activité Biologique

Whiskey lactone, chemically known as 3-methyl-4-octanolide, is a compound primarily recognized for its aromatic properties in whiskey and wine. Its biological activity has garnered attention due to its potential applications in food science, perfumery, and even pharmacology. This article delves into the biological activity of this compound, focusing on its synthesis, stereochemistry, sensory impact, and potential health implications.

Chemical Structure and Synthesis

This compound exists in two main stereoisomers: cis and trans. The distinction between these isomers lies in the configuration of the butyl group at the 4-position. The cis form is generally considered to have a more pleasant aroma compared to its trans counterpart, which is often found in higher concentrations in aged spirits.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microbial Biotransformation : Utilizing bacteria such as Rhodococcus erythropolis and fungi for the selective oxidation of diols to produce enantiomerically pure forms of whiskey lactones .
  • Chemical Synthesis : Traditional synthetic routes involve multi-step reactions starting from simpler organic compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, certain strains of Rhodococcus have shown effective biocatalytic activity in producing whiskey lactones with potential antimicrobial effects. These findings suggest that this compound could serve as a natural preservative or antimicrobial agent in food products .

Sensory Impact in Food and Wine

This compound significantly influences the sensory profile of wines and spirits. Research indicates that different diastereoisomers of this compound can enhance fruity aromas in red wines, contributing to their overall flavor complexity. A sensory analysis demonstrated that the presence of specific isomers correlates with improved fruity expression in Bordeaux wines .

Case Studies

Case Study 1: Microbial Production of Whiskey Lactones

  • Researchers explored the microbial synthesis of whiskey lactones using various bacterial strains. The study found that Rhodococcus erythropolis DSM44534 produced high yields of both cis and trans isomers, with enantiomeric excess increasing over time .

Case Study 2: Sensory Evaluation in Wine

  • A comprehensive sensory evaluation was conducted to assess the impact of this compound diastereoisomers on red wine aroma. Results indicated that specific ratios of cis to trans isomers significantly influenced consumer preference and perceived quality .

Research Findings

StudyFindings
High enantiomeric excess achieved using Rhodococcus strains; significant antimicrobial properties observed.
Development of efficient microbial processes for producing individual enantiomers; potential applications in food preservation.
This compound enhances fruity aromas in red wines; specific isomer ratios affect sensory perception.

Propriétés

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39212-23-2, 80041-01-6
Record name Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-gamma-octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quercuslactone a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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